3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C9H10N2O . It is available in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,11-12H,10H2,1H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 162.19 . It is a white to yellow solid .Scientific Research Applications
Powder Diffraction in Structural Characterization
3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one derivatives are instrumental in the structural characterization of dienediaminoketones. Powder diffraction techniques have been employed to determine the crystal structures of these derivatives, shedding light on their hydrogen-bonding patterns and molecular configurations (Chernyshev & Monakhova, 2010).
Development of Biologically Active Derivatives
Derivatives of this compound have been synthesized and evaluated for their promising antibacterial, antifungal, and antioxidant activities. Such biological activity evaluations are crucial in the development of new pharmaceuticals and bioactive compounds (George et al., 2008).
Synthesis of Pyrimidoindole Derivatives
Methyl 3-amino-1H-indole-2-carboxylates, closely related to this compound, have been used in reactions leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are of interest due to their potential pharmaceutical applications (Shestakov et al., 2009).
Biological Studies and Applications
Exploration in Receptor Binding and Solubility Improvement
Amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one have been synthesized, focusing on improving aqueous solubility while maintaining high affinity for specific receptors. Such research is pivotal for drug development, ensuring active compounds are both effective and bioavailable (Konkel et al., 2006).
Antimicrobial, Antifungal, and Antitubercular Studies
1,3-Dihydro-2H-indol-2-ones derivatives have demonstrated a broad spectrum of biodynamic activities, including antimicrobial, antifungal, and antitubercular effects. These studies provide a foundation for developing new treatments against a variety of infectious diseases (Akhaja & Raval, 2011).
Chemical Properties and Interactions
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of certain 1,3-dihydro-2H-indol-2-one derivatives provide insights into their molecular interactions and properties, crucial for understanding their behavior in various applications (Naghiyev et al., 2022).
Synthesis of Novel Indole-2,3-Dione Derivatives
The synthesis of novel eco-friendly fungicides and bactericides from indole-2,3-dione derivatives highlights the potential of this compound in agricultural and environmental applications (Singh & Nagpal, 2005).
Safety and Hazards
Properties
IUPAC Name |
3-amino-4-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-2-4-6-7(5)8(10)9(12)11-6/h2-4,8H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQUOQQGLIRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one in the context of JARID1B?
A1: The research paper [] focuses on the crystal structure analysis of this compound bound to the catalytic domain of human JARID1B. Understanding this interaction at a molecular level is crucial as it provides insights into the compound's potential as a starting point for developing novel inhibitors targeting JARID1B. JARID1B is implicated in various cellular processes, and its dysregulation is associated with several diseases. Therefore, developing selective inhibitors for this enzyme could have therapeutic implications.
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